Thiourea, N-(aminoiminomethyl)-

CAS No.:

Cat. No.: VC13622503

Molecular Formula: C2H6N4S

Molecular Weight: 118.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6N4S |

|---|---|

| Molecular Weight | 118.16 g/mol |

| IUPAC Name | (E)-hydrazinylmethylidenethiourea |

| Standard InChI | InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7) |

| Standard InChI Key | RMUFSRMRRDOUHH-UHFFFAOYSA-N |

| Isomeric SMILES | C(=N/C(=S)N)\NN |

| SMILES | C(=NC(=S)N)NN |

| Canonical SMILES | C(=NC(=S)N)NN |

Introduction

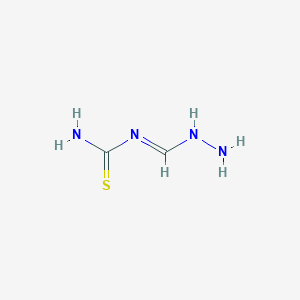

Chemical Identity and Structural Characteristics

Thiourea, N-(aminoiminomethyl)-, possesses a molecular formula of and a molecular weight of 118.16 g/mol. Its IUPAC name, hydrazinylmethylidenethiourea, reflects the presence of a hydrazine-derived substituent attached to the thiourea backbone. The compound’s structure enables diverse intermolecular interactions, particularly through its sulfur and nitrogen atoms, which contribute to its reactivity in synthetic pathways .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2114-02-5 |

| Molecular Formula | |

| Molecular Weight | 118.16 g/mol |

| IUPAC Name | Hydrazinylmethylidenethiourea |

| SMILES | C(=NC(=S)N)NN |

| InChI Key | RMUFSRMRRDOUHH-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

The synthesis of thiourea, N-(aminoiminomethyl)-, involves a two-step process optimized for high yield and purity. As detailed in a 2017 patent by Vyome Biosciences, the reaction begins with dicyandiamide treated with hydrochloric acid and sodium thiosulfate pentahydrate, followed by neutralization with ammonium hydroxide .

Reaction Mechanism:

-

Stage 1: Dicyandiamide reacts with hydrochloric acid in aqueous medium at 20°C, forming an intermediate.

-

Stage 2: Sodium thiosulfate is introduced, leading to the precipitation of gutimine hydrogen sulfate. Adjusting the pH to 8–10 with ammonium hydroxide yields the final product as colorless crystals (80% yield) .

Table 2: Synthesis Conditions and Yield

| Parameter | Detail |

|---|---|

| Starting Material | Dicyandiamide |

| Reagents | HCl, , |

| Temperature | 20°C (Stage 1); 0°C (Stage 2) |

| Yield | 80% |

| Characterization | (DMSO-d6): δ 7.15 (brs, 3H), 6.99 (brs, 3H) |

Analytical Characterization and Quality Control

Advanced techniques ensure the compound’s purity and stability:

-

Spectroscopy: FT-IR and NMR confirm functional groups and structural integrity.

-

Chromatography: Reversed-phase HPLC methods validate purity, with detection limits as low as 0.0174 μg/mL .

Table 3: Analytical Parameters

| Method | Detail |

|---|---|

| Detection Limit | 0.0174 μg/mL |

| Quantitation Limit | 0.0521 μg/mL |

| Linear Range | 0.05–40 μg/mL () |

Future Research Directions

While thiourea, N-(aminoiminomethyl)-, shows synthetic promise, gaps remain in its pharmacological profiling. Potential avenues include:

-

Biological Screening: Evaluating its effects on NOS isoforms or microbial targets.

-

Derivatization Studies: Modifying the aminoiminomethyl group to enhance selectivity or potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume